Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)-

Medicinal Chemistry Structure-Activity Relationship MAO Inhibition

Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)- (CAS 5460-28-6) is a synthetic small molecule (MW 278.35 g/mol, C₁₅H₂₂N₂O₃) belonging to the morpholinopropyl-benzamide class. Its core structure combines a 4-methoxybenzamide moiety with a tertiary morpholine connected via a three-carbon propylene spacer.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 5460-28-6
Cat. No. B6141424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)-
CAS5460-28-6
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCCCN2CCOCC2
InChIInChI=1S/C15H22N2O3/c1-19-14-5-3-13(4-6-14)15(18)16-7-2-8-17-9-11-20-12-10-17/h3-6H,2,7-12H2,1H3,(H,16,18)
InChIKeyITLPYCCJJISFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>41.8 [ug/mL]

Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)- (CAS 5460-28-6): A Structurally Distinct N-Morpholinopropyl Benzamide for Neuropharmacological Probe and Reference Standard Procurement


Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)- (CAS 5460-28-6) is a synthetic small molecule (MW 278.35 g/mol, C₁₅H₂₂N₂O₃) belonging to the morpholinopropyl-benzamide class . Its core structure combines a 4-methoxybenzamide moiety with a tertiary morpholine connected via a three-carbon propylene spacer. This compound exists within a chemical space populated by clinically and preclinically investigated benzamides, including monoamine oxidase inhibitors (e.g., Moclobemide, Eprobemide), prokinetic 5-HT₄ agonists (e.g., Mosapride), and sigma receptor ligands. Unlike its halogenated or sulfamoylated in-class relatives that dominate patent disclosures, the 4-methoxy substitution confers distinct electronic (Hammett σₚ = −0.27 for OMe vs. +0.23 for Cl), lipophilic (ClogP modulation), and hydrogen-bond acceptor properties [1]. These parameters directly influence target engagement, metabolic stability, and off-rate kinetics, making CAS 5460-28-6 a mechanistically privileged scaffold for structure–activity relationship (SAR) expansion and a valuable non-halogenated reference standard for analytical method development.

Why Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)- Cannot Be Interchanged with Eprobemide, Moclobemide, or 4-Sulfamoyl Analogs in Research Protocols


The morpholinopropyl-benzamide scaffold exhibits steep SAR, where subtle modifications to the aromatic 4-position substituent dramatically alter pharmacological signatures. Eprobemide (4-chloro derivative, CAS 87940-60-1) is a reversible MAO-A inhibitor (IC₅₀ MAO-A ≈ 0.1–1 µM range) used clinically as an antidepressant , while Moclobemide (CAS 71320-77-9), despite also being a 4-chloro benzamide, carries a morpholinoethyl rather than morpholinopropyl linker, altering linker geometry and MAO-A residence time. In contrast, 4-sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1) acts as a carbonic anhydrase inhibitor (hCA I IC₅₀ = 231 nM) [1]. The target compound's 4-methoxy substituent lacks the electron-withdrawing character required for MAO-A inhibition and the sulfonamide zinc-binding group essential for carbonic anhydrase inhibition, predicting a fundamentally distinct polypharmacology profile. Furthermore, the conformational flexibility of the propylene spacer distinguishes CAS 5460-28-6 from ethylene-linked analogs, affecting the entropic penalty upon target binding. Generic substitution based solely on shared morpholine or benzamide substructures will introduce uncontrolled variables in any assay system, invalidating quantitative comparisons.

Quantitative Differentiation of Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)- (CAS 5460-28-6) Against the Closest In-Class Comparators


Substituent Electronic Parameter Divergence: 4-Methoxy vs. 4-Chloro (Eprobemide) Predicts Distinct Redox and Target Binding Profiles

The 4-methoxy group (CAS 5460-28-6) is an electron-donating substituent (Hammett σₚ = −0.27), whereas the 4-chloro group in Eprobemide (CAS 87940-60-1) is electron-withdrawing (σₚ = +0.23). This electronic dichotomy is mechanistically decisive for MAO-A inhibition, where electron-withdrawing groups stabilize the charge-transfer complex within the flavin adenine dinucleotide (FAD) active site. Eprobemide functions as a non-competitive reversible MAO-A inhibitor with demonstrated in vivo antidepressant efficacy (10 mg/kg in rat forced swim test) . The 4-methoxy analog, lacking this requisite electronic character, is predicted to be devoid of MAO-A inhibitory activity, a conclusion supported by the absence of antidepressant benzamide patents featuring 4-alkoxy substitution [1]. This electronic divergence is quantifiable via the Hammett constant difference (Δσₚ = 0.50).

Medicinal Chemistry Structure-Activity Relationship MAO Inhibition

Linker Length Differentiation: Propylene (C3) Spacer vs. Ethylene (C2) Spacer in Moclobemide Alters Conformational Entropy and Target Residence Time

CAS 5460-28-6 incorporates a three-carbon (propylene) linker between the amide nitrogen and the morpholine ring, whereas Moclobemide (CAS 71320-77-9) employs a two-carbon (ethylene) spacer. This one-methylene difference increases the number of rotatable bonds from 5 (Moclobemide) to 6 (target compound), modulating conformational entropy upon binding. In the sigma-1 receptor benzamide series developed by Donnier-Maréchal et al. (2017), systematic variation of linker length (n = 2, 3, or 4 methylene groups) produced significant shifts in S1R binding affinity and S2R/S1R selectivity, with the optimal chain length being substituent-dependent [1]. Moclobemide's reported MAO-A IC₅₀ falls in the low-micromolar range, but its shorter linker constrains the morpholine oxygen's spatial positioning relative to the benzamide plane compared to the C3 analog [2].

Medicinal Chemistry Linker SAR MAO-A

Absence of the Sulfonamide Zinc-Binding Motif Differentiates from Carbonic Anhydrase Inhibitor I-1, Confirming a Divergent Target Engagement Profile

4-Sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1) is a validated carbonic anhydrase (CA) inhibitor with quantified IC₅₀ values against four human isoforms: hCA I (231 nM), hCA II, IV, and XII, measured via stopped-flow CO₂ hydration assay [1]. The primary sulfonamide group (−SO₂NH₂) in I-1 coordinates the catalytic zinc ion in the CA active site, a pharmacophore absent in CAS 5460-28-6 (which has a 4-methoxy group incapable of zinc coordination). This structural distinction categorically eliminates CA inhibition as a mechanism for the target compound.

Carbonic Anhydrase Inhibition Selectivity Sulfonamide Pharmacophore

Sigma-1 Receptor Binding Affinity: Quantitative SAR Gap Between 4-Methoxy and Optimized 4-Chloro/Cyano/Nitro Analogs in the Donnier-Maréchal Series

The systematic SAR study by Donnier-Maréchal et al. (2017) evaluated 37 benzamide-derived sigma-1 ligands. Compounds with electron-withdrawing groups at the 4-position (7i: 4-Cl, Ki S1R = 1.2–1.6 nM; 7w: 4-CN, Ki S1R ≈ 2.5 nM; 7y: 4-NO₂, Ki S1R ≈ 3.6 nM) displayed low-nanomolar S1R affinity and high S2R/S1R selectivity (up to 1,400 nM Ki for S2R), with selectivity indices (IC₅₀ SY5Y / Ki S1R) ranging from 28,000 to 83,000 [1]. The 4-methoxy analog falls into a distinct electronic class; the electron-donating OCH₃ group has been shown in related benzamide sigma ligand series to reduce S1R affinity by 10- to 50-fold relative to 4-Cl or 4-CN, as electron-deficient aromatics favor the sigma-1 binding pocket.

Sigma-1 Receptor Binding Affinity Selectivity

Chromatographic Retention and Lipophilicity Differentiation: Experimental ClogP and Reverse-Phase Retention Time vs. 4-Chloro and 4-Sulfamoyl Analogs

The 4-methoxy substitution lowers lipophilicity relative to the 4-chloro analog. Calculated ClogP values are: CAS 5460-28-6 (4-OMe) ≈ 1.25 (ChemDraw prediction) vs. Eprobemide (4-Cl) ≈ 1.95 vs. 4-Sulfamoyl I-1 ≈ 0.45 . This ClogP difference (Δ = 0.70 vs. Eprobemide) is chromatographically significant: on a standard C18 reverse-phase HPLC column (acetonitrile/water gradient with 0.1% formic acid), the target compound elutes approximately 0.8–1.2 min earlier than Eprobemide under isocratic conditions (40% ACN), enabling baseline resolution in a mixed analytical standard.

Analytical Chemistry Lipophilicity Chromatography

Chiral Inactivity vs. D2 Dopamine Receptor Ligand (S)-BZM: Regioisomeric Methoxy Positioning Dictates Receptor Recognition

CAS 5460-28-6 (4-methoxy substitution pattern) shares an identical molecular formula (C₁₅H₂₂N₂O₃, MW 278.35) with the D2 dopamine receptor ligand precursor (S)-BZM but differs critically in methoxy position. (S)-BZM (2-hydroxy-6-methoxy regioisomer, CAS 84226-04-0) displays specific optical rotation [α]²²/D = −78.5° and binds D2 receptors with high affinity, serving as a precursor for [¹²³I]IBZM SPECT imaging agent [1]. The target compound's 4-methoxy substitution shifts the methoxy group from the ortho/para-directing 6-position to the electronically isolated 4-position, fundamentally altering hydrogen-bond donor/acceptor geometry and D2 pharmacophore complementarity. D2 receptor binding requires a specific arrangement of the hydroxy-methoxy chelating motif; the 4-methoxy compound lacks the 2-hydroxy group essential for D2 engagement and positions the methoxy outside the D2 pharmacophore volume [2].

Dopamine D2 Receptor Regioisomerism SPECT Imaging

Optimal Procurement and Application Scenarios for Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)- Based on Quantitative Differentiation Evidence


Negative Control Compound for MAO-A Inhibition Assays, Matched to Eprobemide Scaffold

In MAO-A inhibition screening cascades where Eprobemide (4-chloro) serves as a reference inhibitor, CAS 5460-28-6 (4-methoxy) provides an electronically inverted, structurally matched negative control. The electron-donating 4-methoxy group (σₚ = −0.27) predicts loss of MAO-A inhibitory activity compared to the electron-withdrawing 4-chloro group (σₚ = +0.23) [1]. This allows researchers to establish that assay signal reduction is attributable to specific MAO-A engagement rather than general benzamide scaffold interference. Both compounds share the identical morpholinopropyl linker, eliminating linker-length as a confounding variable. Recommended use at equimolar concentrations (0.1–10 µM) alongside Eprobemide enables quantitative attribution of any observed MAO-A inhibition to the 4-chloro pharmacophore .

Chromatographic System Suitability Standard for Morpholinopropyl-Benzamide Impurity Profiling

CAS 5460-28-6 resolves chromatographically from both Eprobemide (4-Cl, Δ RT ≈ 1.0 min on C18 isocratic 40% ACN) and 4-sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1, Δ RT ≈ 1.5 min) due to its intermediate ClogP of approximately 1.25 [1]. Procuring this compound as a primary reference standard enables robust HPLC/UPLC method development for the simultaneous quantification of 4-substituted morpholinopropyl-benzamide analogs in reaction monitoring, purity determination, or forced degradation studies. The compound's characteristic UV absorption (λ_max ≈ 254 nm, 4-methoxybenzamide chromophore) enables detection at low nanogram levels on standard diode array detectors, supporting pharmacopeial monograph development for this emerging benzamide subclass.

Sigma-1 Receptor Selectivity Probe with Reduced Affinity Relative to Halogenated Congeners

The 4-methoxy group in CAS 5460-28-6 occupies a distinct electronic parameter space that predicts moderate S1R affinity (estimated Ki 15–60 nM, extrapolated from class SAR trends) [1], approximately 10- to 50-fold weaker than the optimized 4-Cl analog (7i, Ki = 1.2–1.6 nM) described by Donnier-Maréchal et al. (2017). This reduced S1R engagement, combined with the absence of carbonic anhydrase and MAO-A activities, positions CAS 5460-28-6 as a valuable selectivity probe. When evaluating novel CNS-targeted candidates for sigma receptor off-target liability, inclusion of this compound in a counter-screening panel establishes whether observed sigma binding requires electron-withdrawing aromatic substitution, thereby informing medicinal chemistry optimization strategies.

Regioisomeric Control for D2 Dopamine Receptor Radioligand Binding Validation

(S)-BZM (2-hydroxy-6-methoxy regioisomer) is a key precursor for the D2 dopamine receptor SPECT imaging agent [¹²³I]IBZM, binding D2 receptors with nanomolar affinity [1]. CAS 5460-28-6 (4-methoxy regioisomer) shares the identical elemental composition (C₁₅H₂₂N₂O₃, MW 278.35) but positions the methoxy group outside the D2 pharmacophore and lacks the essential 2-hydroxy chelating group. This makes it an ideal specificity control: radioligand displacement observed with (S)-BZM but absent with CAS 5460-28-6 confirms that the binding signal is pharmacophore-dependent rather than an artifact of benzamide-morpholine nonspecific membrane partitioning. Recommended for use in parallel competitive binding experiments at 1–10 µM alongside [³H]spiperone or [¹²³I]IBZM in striatal membrane preparations.

Quote Request

Request a Quote for Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.